2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid
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Overview
Description
2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes pyrazole, thiazole, and pyrimidine moieties, making it a valuable scaffold for the development of new pharmaceuticals and bioactive molecules.
Mechanism of Action
Target of Action
The primary target of 2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to significant behavioral changes and movement impairments .
Mode of Action
This compound interacts with its target, AChE, by binding to its active site, thereby inhibiting its function . This inhibition potential suggests that the compound might act as a neuroprotective agent for neurological disorders linked to activated-acetylcholinesterase, such as Parkinson’s disease and other age-related disorders .
Biochemical Pathways
The compound’s interaction with AChE affects the cholinergic nervous system’s routine metabolic pathways . This interaction can lead to an increase in the production of free radicals and reactive oxygen species (ROS), which can cause cellular damage . Overexpression of ROS has been linked to disease development, such as the formation of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
The result of the compound’s action is a potential neuroprotective effect, particularly in the context of neurological disorders linked to activated-acetylcholinesterase . By inhibiting AChE, the compound could potentially prevent or mitigate the behavioral changes and movement impairments associated with these disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrazole derivative with a thiazole precursor under acidic or basic conditions, followed by cyclization and functional group modifications to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The scalability of the synthesis is achieved by fine-tuning reaction parameters such as temperature, pressure, and reaction time, as well as employing purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring or the heterocyclic core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidinones: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Although structurally different, indole derivatives also possess a fused ring system and exhibit a wide range of biological activities .
Uniqueness
What sets 2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid apart is its unique combination of pyrazole, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications .
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-12(21)6-10-8-23-15-17-13-11(14(22)18(10)15)7-16-19(13)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIVQYNHWNPGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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